Deuterium, a stable isotope of hydrogen, has been increasingly utilized in the field of chemistry and pharmacology due to its unique properties. The substitution of hydrogen with deuterium can significantly alter the metabolic stability and pharmacokinetics of pharmaceutical compounds without changing their molecular recognition or biological activity. This comprehensive analysis focuses on "2-Deuterio-7H-purin-6-amine" and its implications in various fields, drawing from the latest research findings.
In the pharmaceutical industry, the catalytic deuteration of β-amino C-H bonds in drug molecules has been developed to enhance metabolic stability. This process involves the conversion of a drug molecule into an enamine, followed by deuteration leading to β-deuterated bioactive amines with high deuterium incorporation2. This method has been applied to various N-alkylamine-based pharmaceutical compounds, resulting in metabolically stable drug molecules2.
The deuteration process has also been studied in the context of chemical synthesis and stereochemistry. Secondary β-deuterium isotope effects on amine basicities have been measured, showing that deuteration increases the basicity of certain amines3. This effect is attributed to a lowered zero-point energy of a C-H bond adjacent to an amine nitrogen, with implications for the synthesis of more basic amine compounds3.
Selective hydrogen-deuterium exchange reactions in aliphatic amines and amino acids have been catalyzed by platinum, demonstrating the potential for selective deuteration in various chemical structures4. The positions deuterated depend on the chemical structure of the amino nitrogen, with α-hydrogens being the most stable in primary amines and the most labile in tertiary amines4. This provides a method for the selective introduction of deuterium into organic compounds.
This compound falls under the category of purine derivatives, specifically classified as an amine due to the presence of an amino group at the 6-position. It is also recognized as a deuterated compound, which is crucial for applications in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
The synthesis of 2-Deuterio-7H-purin-6-amine typically involves several methods that utilize deuterated precursors. One common approach is the deuteration of existing purine structures through various chemical reactions.
The molecular structure of 2-Deuterio-7H-purin-6-amine can be described as follows:
2-Deuterio-7H-purin-6-amine participates in various chemical reactions typical for purines:
The mechanism of action for 2-Deuterio-7H-purin-6-amine primarily revolves around its role as a building block for nucleic acids and its use in biochemical assays:
2-Deuterio-7H-purin-6-amine has several scientific applications:
The compound systematically named 2-Deuterio-7H-purin-6-amine (CAS: 109923-52-6) is a deuterium-labeled derivative of adenine. Its molecular formula is C₅H₄DN₅, reflecting the substitution of a hydrogen atom at the C-2 position with deuterium (²H or D), a stable hydrogen isotope. The molecular weight is 136.13 g/mol, a 1.01 g/mol increase compared to unlabeled adenine (C₅H₅N₅, MW 135.13 g/mol) due to the neutron in the deuterium nucleus [2] . The IUPAC name 2-deuterio-3,7-dihydropurin-6-imine explicitly denotes:
NC1=NC(=N)C2=NC=CN12
(with deuterium implied at C-2). Table 1: Molecular Identity Comparison
Property | 2-Deuterio-7H-purin-6-amine | Non-Deuterated Adenine |
---|---|---|
Molecular Formula | C₅H₄DN₅ | C₅H₅N₅ |
Molecular Weight (g/mol) | 136.13 | 135.13 |
CAS Number | 109923-52-6 | 73-24-5 |
IUPAC Name | 2-Deuterio-3,7-dihydropurin-6-imine | 7H-Purin-6-amine |
Canonical SMILES | NC1=NC(=N)C2=NC=CN12 | NC1=NC=NC2=C1N=CN2 |
Deuterium incorporation occurs exclusively at the C-2 position of the purine ring, as confirmed by the synonym Adenine-[2-d] and the InChI identifier InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i2D
. The /i2D
suffix specifies isotopic substitution at atom position 2 (the hydrogen atom attached to C-2). This site-specific labeling is critical for:
Structurally, 2-Deuterio-7H-purin-6-amine retains the core features of adenine but exhibits subtle differences due to isotopic substitution:
Table 2: Key Bond Parameters from Crystallography
Bond/Parameter | 2-Deuterio-7H-purin-6-amine | Adenine |
---|---|---|
C2-D/H Length (Å) | 1.090 | 1.103 |
N1-C2-N3 Angle (°) | 116.1 | 116.0 |
N9-H···N3 Hydrogen Bond (Å) | 2.892 | 2.895 |
X-ray Diffraction (XRD)Single-crystal XRD reveals a monoclinic space group (P2₁/c) with unit cell parameters a=7.12 Å, b=6.89 Å, c=12.31 Å, β=112.5°. Deuterium substitution does not alter crystal lattice dimensions versus adenine (±0.5% deviation), confirming isotopic isomorphism [6].
Nuclear Magnetic Resonance (NMR)¹H-NMR and ²H-NMR spectroscopy provide definitive validation of labeling:
Table 3: NMR Spectroscopic Signatures
Nucleus/Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H (DMSO-d₆) | 8.20 (missing) | - | C-2 H (adenine) |
²H (DMSO-d₆) | 8.18 | Singlet | C-2 D |
¹³C (DMSO-d₆) | 152.1 | Singlet | C-2 |
Fourier-Transform Infrared (FTIR) SpectroscopyKey IR vibrations further confirm structure and labeling:
Mass SpectrometryHigh-resolution ESI-MS shows a molecular ion peak at m/z 137.13 [M+H]⁺, distinguishing it from adenine (m/z 136.12). The +1 Da shift confirms deuterium incorporation [2] [10].
This multi-technique characterization establishes 2-Deuterio-7H-purin-6-amine as a structurally faithful, isotopically labeled probe for tracking adenine in biological and chemical systems.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9